2-溴-5-羟基苯甲醛

概览

描述

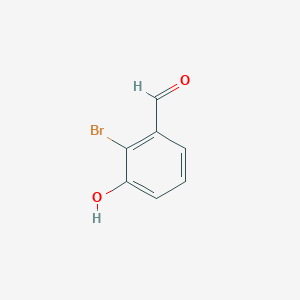

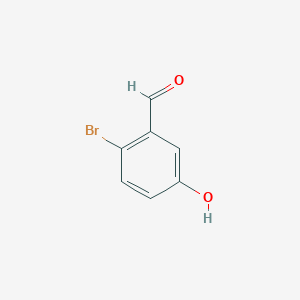

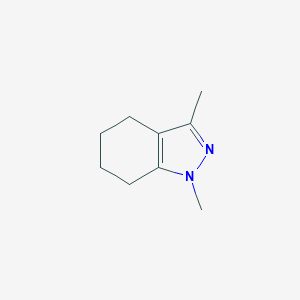

2-Bromo-5-hydroxybenzaldehyde is a brominated derivative of hydroxybenzaldehyde, where a bromine atom is substituted at the second position and a hydroxyl group at the fifth position on the benzene ring. This compound is of interest due to its potential as an intermediate in organic synthesis and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-5-hydroxybenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to afford the desired bromobenzaldehydes with good overall yields . Additionally, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde followed by bromination has been reported to produce 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde under optimized conditions, which may be related to the synthesis of 2-bromo-5-hydroxybenzaldehyde .

Molecular Structure Analysis

A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where molecules are linked by a pair of hydrogen bonds related by an inversion center. The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . This structural information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

2-Bromo-5-hydroxybenzaldehyde can participate in various chemical reactions due to the presence of reactive functional groups. For instance, bromination of 3-hydroxybenzaldehyde can afford both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with the former being a subject of controversy in the past regarding its structure . Furthermore, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The vibrational spectral analysis of 2-hydroxy-5-bromobenzaldehyde has been carried out using Raman and infrared spectroscopy, with the experimental spectra recorded in the solid phase. Density functional theory (DFT) calculations have provided insights into the vibrational frequencies, molecular orbital studies, and natural bond orbital (NBO) analysis. The stability of the molecule, charge delocalization, and molecular electrostatic potential maps have been analyzed, indicating that charge transfer occurs within the molecule . Additionally, the effect of bromine substitution on the structure and reactivity of related compounds has been studied, revealing that bromine substitution can influence the linear and nonlinear optical properties of the molecules .

科研应用

1. 在铜离子预富集中的应用

2-溴-5-羟基苯甲醛衍生物被用于从水样品中预富集铜(II)离子。例如,从2-溴-5-羟基苯甲醛合成的双(5-溴-2-羟基苯甲醛)-1,2-丙二胺被用于修饰十八烷基硅胶片。这些片有效地富集铜(II)离子,然后通过火焰原子吸收光谱法确定(Fathi & Yaftian, 2009)。

2. 在气相色谱中的应用

3-溴-4-羟基苯甲醛,2-溴-5-羟基苯甲醛的一种变体,通过气相色谱分离和确定。这种方法因其简单性、速度、准确性和精密性而受到赞赏,适用于分析应用(Shi Jie, 2000)。

3. 在席夫碱合成中的应用

从2-溴-5-羟基苯甲醛衍生的席夫碱被合成用于各种应用。例如,它们被用于修饰氧化铝等表面,形成类似5-溴-2-羟基苯甲醛亚胺的衍生物,通过非弹性电子隧道谱学进行研究(Velzen, 1984)。

4. 在晶体学中的应用

研究该化合物的晶体学性质以了解其分子结构。报道了2-溴-5-羟基苯甲醛的一种新多形体,揭示了其分子排列和氢键结构的见解(Silva et al., 2004)。

5. 在苯并呋喃衍生物合成中的应用

2-溴-5-羟基苯甲醛被用于合成苯并呋喃衍生物。这些衍生物通过与异氰酸酯和甲酸铵的反应获得,突显了该化合物在有机合成中的实用性(Bossio et al., 1991)。

Safety And Hazards

2-Bromo-5-hydroxybenzaldehyde is harmful if swallowed . It is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .

性质

IUPAC Name |

2-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRQAWQJSSKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049265 | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hydroxybenzaldehyde | |

CAS RN |

2973-80-0, 1761-61-1 | |

| Record name | 2-Bromo-5-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)